molecular formula C14H13N5O2 B7951552 Ethyl 5-amino-1-quinazolin-4-ylpyrazole-3-carboxylate

Ethyl 5-amino-1-quinazolin-4-ylpyrazole-3-carboxylate

Cat. No.: B7951552
M. Wt: 283.29 g/mol
InChI Key: OFCGLJDQBHIQLB-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-quinazolin-4-ylpyrazole-3-carboxylate is a chemical compound with the molecular formula C₁₄H₁₄N₄O₂. It is a derivative of quinazoline and pyrazole, featuring an amino group at the 5-position of the quinazoline ring and a carboxylate ester group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route involves the reaction of 4-chloroquinazoline with ethyl 3-amino-1H-pyrazole-4-carboxylate under suitable conditions, such as heating in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets the required standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-quinazolin-4-ylpyrazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

  • Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different substituents on the quinazoline or pyrazole rings.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 5-amino-1-quinazolin-4-ylpyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Ethyl 5-amino-1-quinazolin-4-ylpyrazole-3-carboxylate is similar to other quinazoline and pyrazole derivatives, but it has unique structural features that distinguish it from these compounds. Some similar compounds include:

  • Quinazoline derivatives: These compounds share the quinazoline core but may have different substituents or functional groups.

  • Pyrazole derivatives: These compounds contain the pyrazole ring but may have variations in the attached groups.

The uniqueness of this compound lies in its combination of quinazoline and pyrazole rings, which can lead to distinct biological and chemical properties.

Properties

IUPAC Name

ethyl 5-amino-1-quinazolin-4-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-2-21-14(20)11-7-12(15)19(18-11)13-9-5-3-4-6-10(9)16-8-17-13/h3-8H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCGLJDQBHIQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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